4-(Diethoxymethyl)phenylZinc bromide
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Overview
Description
4-(Diethoxymethyl)phenylZinc bromide is an organozinc compound with the molecular formula C11H15BrO2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Diethoxymethyl)phenylZinc bromide can be synthesized through the reaction of 4-(Diethoxymethyl)phenylmagnesium bromide with zinc bromide. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and air from affecting the reaction .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the careful addition of reagents, temperature control, and continuous monitoring to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethoxymethyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in Grignard-type reactions due to its organozinc nature .
Common Reagents and Conditions:
Negishi Coupling: Typically involves palladium or nickel catalysts and anhydrous conditions.
Grignard Reactions: Utilizes THF as a solvent and requires an inert atmosphere to prevent oxidation.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-(Diethoxymethyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of drug candidates through the formation of key intermediates.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(Diethoxymethyl)phenylZinc bromide involves the transfer of the phenyl group to an electrophile, facilitated by the zinc atomThe reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the diethoxymethyl group, making it less versatile in certain reactions.
4-(Diethoxymethyl)phenylmagnesium bromide: Another organometallic reagent with similar reactivity but different metal center, leading to variations in reaction conditions and outcomes.
Uniqueness: 4-(Diethoxymethyl)phenylZinc bromide stands out due to its ability to participate in a wide range of cross-coupling reactions with high efficiency and selectivity. The presence of the diethoxymethyl group enhances its reactivity and stability, making it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C11H15BrO2Zn |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);diethoxymethylbenzene |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h6-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
DASAKVGFSKNCII-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(C1=CC=[C-]C=C1)OCC.[Zn+]Br |
Origin of Product |
United States |
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